molecular formula C9H12FN B13615606 (S)-1-(2-fluoro-4-methylphenyl)ethan-1-amine

(S)-1-(2-fluoro-4-methylphenyl)ethan-1-amine

Katalognummer: B13615606
Molekulargewicht: 153.20 g/mol
InChI-Schlüssel: ZSYGWJREJLLXFB-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(2-fluoro-4-methylphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on the phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-fluoro-4-methylphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-fluoro-4-methylbenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of the aldehyde with an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.

    Chiral Catalysis: Employing chiral catalysts to directly synthesize the desired enantiomer without the need for resolution.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(2-fluoro-4-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted phenyl ethanamines.

Wissenschaftliche Forschungsanwendungen

(S)-1-(2-fluoro-4-methylphenyl)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor to pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (S)-1-(2-fluoro-4-methylphenyl)ethan-1-amine involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as neurotransmitter release or enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(2-fluorophenyl)ethan-1-amine: Lacks the methyl group on the phenyl ring.

    (S)-1-(4-methylphenyl)ethan-1-amine: Lacks the fluorine atom on the phenyl ring.

    (S)-1-(2-chloro-4-methylphenyl)ethan-1-amine: Contains a chlorine atom instead of fluorine.

Uniqueness

(S)-1-(2-fluoro-4-methylphenyl)ethan-1-amine is unique due to the presence of both the fluorine atom and the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C9H12FN

Molekulargewicht

153.20 g/mol

IUPAC-Name

(1S)-1-(2-fluoro-4-methylphenyl)ethanamine

InChI

InChI=1S/C9H12FN/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7H,11H2,1-2H3/t7-/m0/s1

InChI-Schlüssel

ZSYGWJREJLLXFB-ZETCQYMHSA-N

Isomerische SMILES

CC1=CC(=C(C=C1)[C@H](C)N)F

Kanonische SMILES

CC1=CC(=C(C=C1)C(C)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.